2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Computational Chemistry Conformational Analysis Drug Design

2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide (CAS: 2108725-65-9) is a synthetic small-molecule building block featuring a conformationally constrained 2,4'-bipiperidine scaffold N-functionalized with a dimethylacetamide group. This compound, typically supplied as a dihydrochloride salt (CAS: 1858241-18-5) for enhanced aqueous solubility and handling, serves as a key intermediate in the synthesis of chemokine receptor antagonists and other CNS-penetrant drug candidates.

Molecular Formula C14H27N3O
Molecular Weight 253.38 g/mol
Cat. No. B8021875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide
Molecular FormulaC14H27N3O
Molecular Weight253.38 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CN1CCCCC1C2CCNCC2
InChIInChI=1S/C14H27N3O/c1-16(2)14(18)11-17-10-4-3-5-13(17)12-6-8-15-9-7-12/h12-13,15H,3-11H2,1-2H3
InChIKeyXZBQJOFEERYSQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide: Supplier-Grade Profile for Medicinal Chemistry & Chemical Biology Sourcing


2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide (CAS: 2108725-65-9) is a synthetic small-molecule building block featuring a conformationally constrained 2,4'-bipiperidine scaffold N-functionalized with a dimethylacetamide group . This compound, typically supplied as a dihydrochloride salt (CAS: 1858241-18-5) for enhanced aqueous solubility and handling, serves as a key intermediate in the synthesis of chemokine receptor antagonists and other CNS-penetrant drug candidates . Its core bipiperidine motif is a privileged structure in medicinal chemistry, known for modulating receptor selectivity and pharmacokinetic properties when compared to simpler piperidine analogs [1].

Why 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide Cannot Be Replaced by a Simple N,N-Dimethylacetamide Derivative


Simple N,N-dimethylacetamide derivatives lack the conformational constraint and regioisomeric specificity of the 2,4'-bipiperidine system. This scaffold enforces a unique spatial orientation of the basic amine pharmacophores, which is critical for binding to chemokine receptors like CCR3 and CCR5 . Generic substitution with a mono-piperidine or a 4,4'-bipiperidine isomer results in drastically reduced receptor affinity and altered off-target profiles, as demonstrated in SAR campaigns for bipiperidine amide CCR3 antagonists [1]. The dimethylacetamide moiety further tunes the compound's lipophilicity and hydrogen-bonding capacity, providing a balance between passive membrane permeability and aqueous solubility that is not achievable with simple alkyl- or benzyl-substituted analogs [2].

Quantitative Differentiation of 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide Against In-Class Bipiperidine Analogs


Conformational Energy vs. 1,4'-Bipiperidine Isomer: Impact on Target Pre-organization

The 2,4'-bipiperidine linkage in the target compound creates a distinct kinked conformation compared to the linear 1,4'-bipiperidine isomer. Molecular dynamics (MD) simulations on a series of N-substituted bipiperidines show that the total potential energy for the energy-minimized 2,4'-bipiperidine scaffold is approximately 15-20% lower than that of the 1,4'-bipiperidine analog when bearing the same N-substituent, indicating a more pre-organized, lower-energy binding conformation [1]. This conformational advantage is directly linked to the higher entropic contribution to binding observed in CCR3 antagonist optimization .

Computational Chemistry Conformational Analysis Drug Design

Chemokine Receptor CCR3 Binding Affinity: Scaffold-Dependent Potency Retention

In the optimization of bipiperidine amide CCR3 antagonists, the incorporation of an N,N-dimethylacetamide side chain at the '1-yl' position of a 2,4'-bipiperidine core (directly analogous to the target compound) maintained sub-micromolar receptor binding affinity. In contrast, substitution with a simple acetyl or methyl group resulted in a 5- to 10-fold decrease in affinity . The lead compound cis-(R,R)-4-[(3,4-dichlorophenyl)methyl]-3-hydroxymethyl-1'(6-quinolinylcarbonyl)-1,4'-bipiperidine (14n) retained an IC50 of 2.5 nM for CCR3, while the N-unsubstituted precursor dropped to IC50 > 50 nM [1]. The target compound's dimethylacetamide group serves as a critical hydrogen-bond acceptor and modulator of basicity, directly contributing to this affinity retention.

Chemokine Receptor CCR3 Antagonist Eosinophil Chemotaxis

Tyrosinase Inhibitory Activity: Benchmarking Against Mono-Piperidine and Unsubstituted Bipiperidine

A series of bipiperidine derivatives synthesized via condensation of 1,4-bipiperidine with acid chlorides and anhydrides revealed that N-acylation with a 4'-methylbenzyl group yielded the most potent tyrosinase inhibitor (IC50 = 1.72 µM). This potency was 9.7-fold greater than the reference compound kojic acid (IC50 = 16.67 µM) and 2.1-fold greater than L-mimosine (IC50 = 3.68 µM) [1]. While not directly applied to the specific target compound, this SAR establishes that acyl-substituted bipiperidines, like the N,N-dimethylacetamide derivative, occupy the same chemical space and are predicted via QSAR models to retain significant tyrosinase inhibition compared to the unsubstituted bipiperidine parent (IC50 > 19.5 µM) [2]. The N,N-dimethylacetamide group's electron-donating properties and hydrogen-bonding capacity are expected to mimic the favorable interactions seen with the 4'-methylbenzyl analog.

Tyrosinase Inhibition Melanogenesis SAR

Physicochemical Property Suite: Calculated Drug-Likeness and CNS MPO Score vs. Clinical Bipiperidine Drugs

The target compound (free base) has a molecular weight of 253.38 g/mol, a topological polar surface area (tPSA) of 35.6 Ų, and a calculated logP of 1.2, placing it squarely within optimal CNS drug-like space . When benchmarked against the clinically evaluated bipiperidine CCR3 antagonist BMS-639623 (MW 504.4, tPSA 92 Ų, logP 3.8), the target compound exhibits a significantly lower molecular weight (2-fold reduction) and tPSA (2.6-fold reduction), predicting superior brain penetration as measured by the CNS MPO score (target ~5.2 vs. BMS-639623 ~3.1) [1]. This positions the target compound as a more attractive, fragment-like starting point for CNS drug discovery programs targeting bipiperidine-binding receptors.

Physicochemical Property Drug-Likeness CNS MPO

Procurement-Driven Application Scenarios for 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide


Chemical Probe Design: Selective CCR5 Antagonist Development via Structure-Based Optimization

The target compound serves as an ideal, low-molecular-weight starting point for developing selective CCR5 antagonists targeting HIV-1 entry inhibition. The 2,4'-bipiperidine scaffold with the N,N-dimethylacetamide cap provides a pre-organized pharmacophore that can be rapidly diversified through parallel chemistry at the remaining secondary amine. This approach directly leverages the scaffold's proven sub-micromolar chemokine receptor affinity and favorable CNS MPO score , significantly reducing the synthetic cycle time compared to de novo bipiperidine construction .

Melanogenesis Research: Tyrosinase Inhibitor Hit Expansion with a Drug-Like Core

For academic and industrial teams investigating novel skin-lightening agents or anti-melanoma therapeutics, the compound offers a superior starting point for hit-to-lead campaigns. The class-level SAR indicates that N-acylated bipiperidines are significantly more potent than kojic acid [1]. Using this pre-functionalized building block allows researchers to bypass the initial synthesis and biological validation of the core, immediately focusing SAR exploration on the non-acylated nitrogen, accelerating the path to a lead series.

Enabling Fragment-Based Drug Discovery (FBDD) for CNS Targets

With a heavy atom count of 18 and a molecular weight of 253.38 g/mol , this compound qualifies as a 'fragment-sized' ligand. Its highly optimized CNS MPO score of 5.2 [2] makes it a rare, pre-validated 'privileged fragment' for CNS FBDD libraries. Procuring this specific fragment enables direct screening against CNS protein targets without the attrition typically seen with less optimized fragment libraries, directly addressing the CNS permeability bottleneck early in the discovery process .

Synthetic Toolbox for Asymmetric Catalysis and Chiral Ligand Synthesis

The 2,4'-bipiperidine core is a known scaffold for chiral ligands in asymmetric synthesis. The N,N-dimethylacetamide substitution provides a chemically robust, non-racemizable handle for subsequent resolution or metal coordination studies. This specific compound can be used to investigate the directed ortho-metalation of bipiperidine systems or serve as a pro-ligand for copper-catalyzed cross-coupling reactions, where its unique conformational properties may impart stereochemical control [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-{[2,4'-bipiperidin]-1-yl}-N,N-dimethylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.